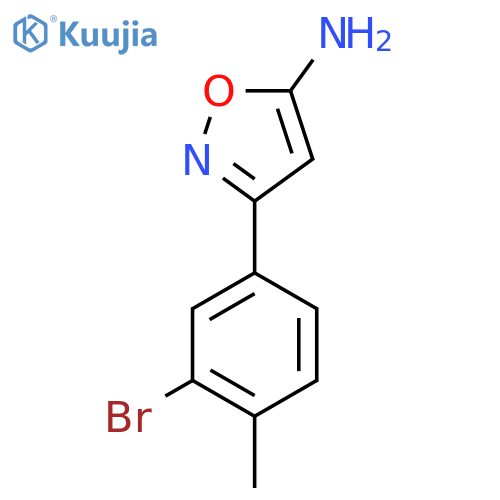Cas no 1522390-27-7 (3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine)

1522390-27-7 structure
商品名:3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
- 1522390-27-7
- EN300-1913870
- AKOS020050059
-
- インチ: 1S/C10H9BrN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3
- InChIKey: LKJQSGFRKWYTDI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C)C1C=C(N)ON=1
計算された属性
- せいみつぶんしりょう: 251.98983g/mol
- どういたいしつりょう: 251.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913870-10.0g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1913870-0.5g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1913870-2.5g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1913870-5g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1913870-1g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1913870-0.1g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1913870-0.05g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1913870-0.25g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1913870-5.0g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1913870-1.0g |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
1522390-27-7 | 1g |
$1100.0 | 2023-06-02 |
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1522390-27-7 (3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
